molecular formula C6H10F3NO B13068942 3-(3,3,3-Trifluoropropoxy)azetidine

3-(3,3,3-Trifluoropropoxy)azetidine

Cat. No.: B13068942
M. Wt: 169.14 g/mol
InChI Key: NCOKETRYXYIQFG-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound. Azetidines, in general, are known for their strained ring structure, which makes them highly reactive and valuable in various chemical reactions. The trifluoropropoxy group attached to the azetidine ring enhances its chemical properties, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3,3-Trifluoropropoxy)azetidine stands out due to its unique combination of a strained four-membered ring and a trifluoropropoxy group. This combination imparts high reactivity and specificity, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-(3,3,3-trifluoropropoxy)azetidine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)1-2-11-5-3-10-4-5/h5,10H,1-4H2

InChI Key

NCOKETRYXYIQFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCC(F)(F)F

Origin of Product

United States

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